

An In-depth Technical Guide to Linagliptin Acetamide-d3: Chemical Structure and Synthesis

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Compound of Interest

Compound Name: *Linagliptin Acetamide-d3*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways of **Linagliptin Acetamide-d3**, a deuterated analog of a Linagliptin impurity. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, drug metabolism studies, and pharmaceutical analysis.

Chemical Structure and Properties

Linagliptin Acetamide-d3 is the N-acetylated and deuterated form of Linagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor. The introduction of deuterium atoms at the acetyl group provides a stable isotope-labeled internal standard, crucial for quantitative bioanalytical studies, such as pharmacokinetic and metabolic profiling, using mass spectrometry.

The chemical structure of **Linagliptin Acetamide-d3** is presented below:

Linagliptin Acetamide-d3

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Caption: Chemical Structure of **Linagliptin Acetamide-d3**.

Table 1: Physicochemical Properties of **Linagliptin Acetamide-d3**

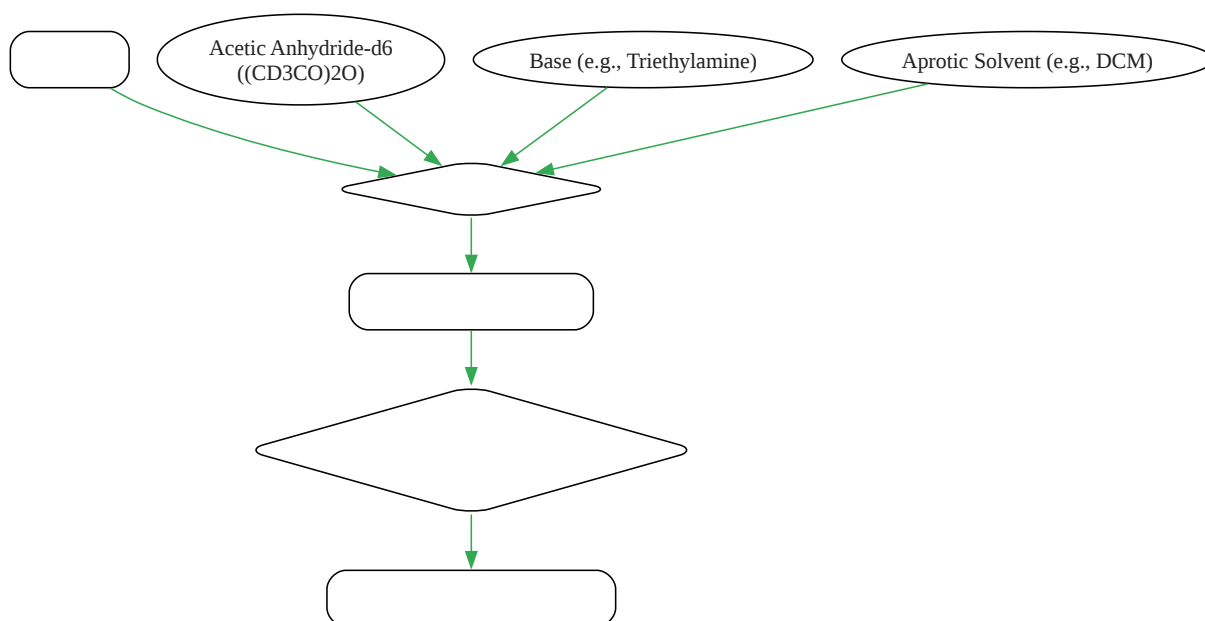
| Property | Value | Reference |
|-------------------|--|-----------|
| IUPAC Name | N-[(3R)-1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl]acetamide-d3 | [1] |
| Molecular Formula | C ₂₇ H ₂₇ D ₃ N ₈ O ₃ | [1] |
| Molecular Weight | 517.60 g/mol | [1] |
| SMILES | <chem>O=C(N[C@H]1CN(C(N2CC#CC)=NC(N(C)C(N3CC4=NC(C)=C5C=CC=CC5=N4)=O)=C2C3=O)CCC1C([2H])([2H])[2H])</chem> | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and Methanol | [2] |

Synthesis of Linagliptin Acetamide-d3

The synthesis of **Linagliptin Acetamide-d3** is not explicitly detailed in publicly available literature. However, a plausible and efficient synthetic route can be devised based on the known synthesis of Linagliptin and standard organic chemistry transformations. The most

logical approach involves the N-acetylation of the primary amine group of Linagliptin using a deuterated acetylating agent.

A proposed synthetic pathway is outlined below:



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Caption: Proposed Synthetic Pathway for **Linagliptin Acetamide-d3**.

Experimental Protocol: N-Acetylation of Linagliptin

This protocol is a proposed method based on general procedures for the N-acetylation of primary amines. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

- Linagliptin
- Acetic anhydride-d6 (deuterated acetic anhydride)
- Triethylamine (or another suitable non-nucleophilic base)
- Dichloromethane (DCM, anhydrous)
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., ethyl acetate/hexanes or dichloromethane/methanol gradient)

Procedure:

- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Linagliptin (1 equivalent) in anhydrous dichloromethane.
- **Addition of Base:** Add triethylamine (1.1-1.5 equivalents) to the solution and stir for 10-15 minutes at room temperature.
- **Acetylation:** Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of acetic anhydride-d6 (1.1-1.2 equivalents) in anhydrous dichloromethane dropwise over 15-20 minutes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

- Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **Linagliptin Acetamide-d3** by silica gel column chromatography using an appropriate solvent system to afford the pure product.^{[3][4]}

Quantitative Data

While specific quantitative data for the synthesis of **Linagliptin Acetamide-d3** is not readily available in the literature, the following tables present expected data based on the analysis of the non-deuterated analog and general knowledge of deuterated compounds.

Table 2: Expected Reaction Parameters and Yield

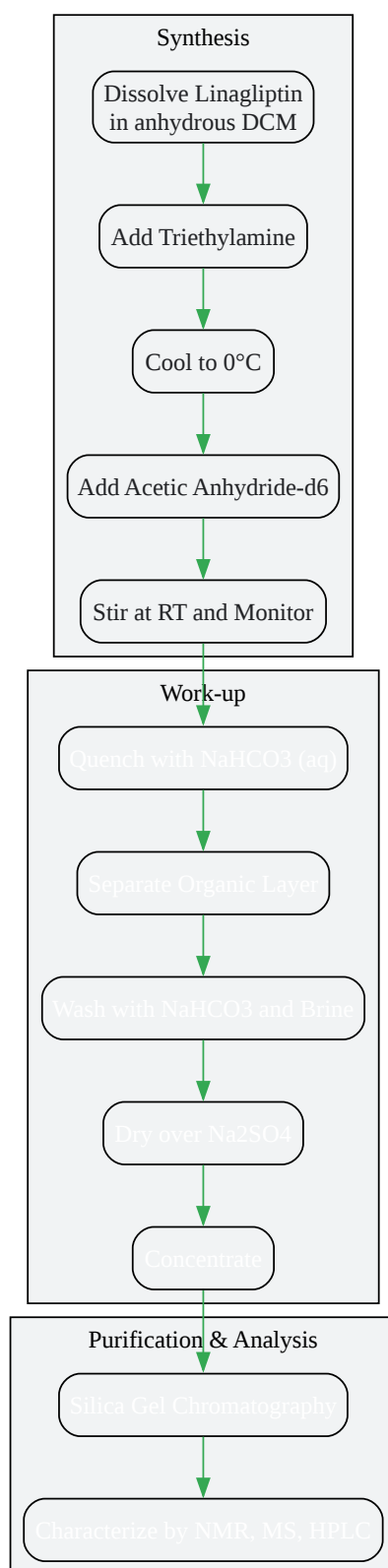
| Parameter | Expected Value |
|----------------|----------------|
| Reaction Time | 2 - 4 hours |
| Reaction Temp. | 0 °C to RT |
| Yield | 80 - 95% |
| Purity (HPLC) | >98% |

Table 3: Expected Spectroscopic Data for **Linagliptin Acetamide-d3**

| Technique | Expected Observations |
|---------------------|--|
| ¹ H NMR | The spectrum will be similar to that of Linagliptin Acetamide, with the notable absence of the singlet corresponding to the acetyl methyl protons (around 2.0 ppm). The other proton signals of the Linagliptin backbone would remain unchanged. |
| ¹³ C NMR | The spectrum will be similar to that of Linagliptin Acetamide. The signal for the acetyl methyl carbon will be observed as a multiplet due to deuterium coupling, with a characteristic downfield shift compared to the non-deuterated analog. |
| Mass Spec. | The molecular ion peak ([M+H] ⁺) is expected at m/z 518.28, which is 3 units higher than that of the non-deuterated Linagliptin Acetamide (m/z 515.25)[2], confirming the incorporation of three deuterium atoms. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of **Linagliptin Acetamide-d3**.



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Caption: Experimental Workflow for the Synthesis of **Linagliptin Acetamide-d3**.

Conclusion

This technical guide provides a detailed overview of the chemical structure and a proposed synthetic route for **Linagliptin Acetamide-d3**. The synthesis, based on the N-acetylation of Linagliptin with a deuterated reagent, is a feasible approach for obtaining this valuable stable isotope-labeled internal standard. The provided experimental protocol and expected analytical data serve as a foundation for researchers to produce and characterize this compound for its application in advanced pharmaceutical and metabolic studies. Further optimization and detailed characterization are recommended to establish a robust and reproducible synthetic and analytical methodology.

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